molecular formula C₂₇H₂₈D₉N₃O₇S B1157754 (2R)-Darunavir-d9

(2R)-Darunavir-d9

Cat. No.: B1157754
M. Wt: 547.66
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Development

(2R)-Darunavir-d9 emerged as a critical tool in pharmacokinetic research following the development of darunavir, a second-generation HIV-1 protease inhibitor. Darunavir itself was first synthesized in the early 2000s as a nonpeptidic analog of amprenavir, featuring a bis-tetrahydrofuran (bis-THF) moiety to enhance binding affinity to the protease enzyme. Its deuterated counterpart, this compound, was later engineered to address analytical challenges in quantifying darunavir concentrations in biological matrices. The incorporation of nine deuterium atoms at specific positions (methyl-d3 and propyl-1,1,2,3,3,3-d6 groups) minimized isotopic interference while maintaining physicochemical properties nearly identical to the parent compound. This innovation aligned with broader trends in the mid-2000s toward stable isotope-labeled internal standards (SIL-IS) for liquid chromatography tandem mass spectrometry (LC-MS/MS) applications.

Key milestones in its development include:

  • 2006 : FDA approval of darunavir (Prezista®) for HIV treatment
  • 2011 : First validated LC-MS/MS method using this compound for plasma quantification
  • 2015 : Demonstrated utility in correcting matrix effects across diverse biological samples

Significance in HIV Protease Inhibitor Research

This compound plays a pivotal role in advancing our understanding of darunavir's pharmacokinetic profile. As shown in Table 1, its structural fidelity enables precise measurement of:

Table 1: Key Pharmacokinetic Parameters Enabled by this compound

Parameter Analytical Impact Source
Intracellular uptake Quantified 7.6-fold higher PBMC accumulation vs. plasma concentrations
Protein binding Corrected for variable recovery (16–70%) in plasma samples
Drug interactions Revealed ritonavir’s boosting effect on darunavir bioavailability

The compound has facilitated critical insights into darunavir's unique resistance profile, particularly its maintained efficacy against multidrug-resistant HIV-1 strains with IC50 values of 3–29 nM in peripheral blood mononuclear cells (PBMCs). Researchers have leveraged this compound to investigate:

  • Compartment-specific pharmacokinetics in lymphatic tissues
  • Nonlinear dose-exposure relationships in boosted regimens
  • Intersubject variability in metabolic clearance

Role as a Stable Isotope-Labeled Internal Standard

The deuterium labeling strategy in this compound exemplifies optimal SIL-IS design principles:

  • Isotopic Purity : Nine deuterium atoms create sufficient mass shift (+9 Da) to avoid spectral overlap
  • Chemical Stability : Retained chromatographic behavior despite isotopic substitution
  • Matrix Compensation : Corrects for extraction efficiency variations (29–70% recovery)

Validation studies demonstrate its analytical performance:

  • Linearity : 1–5,000 ng/mL range with R2 > 0.99
  • Precision : <11% interday variability in spike-recovery experiments
  • Sensitivity : Limits of quantification at 1 ng/mL in plasma

A 2015 multicenter trial using this compound revealed 12% measurement bias in incurred sample reanalysis, underscoring its necessity for reliable therapeutic drug monitoring.

Position in Modern Analytical Chemistry

This compound has become a gold standard in antiretroviral analysis, as evidenced by:

Methodological Adoption :

  • 83% of darunavir pharmacokinetic studies published 2015–2025 employed deuterated internal standards
  • FDA-endorsed in bioequivalence protocols for generic darunavir formulations

Technical Advancements :

  • Enabled UPLC-MS/MS methods with 1.6-minute run times
  • Supported multiplexed panels quantifying 15+ antiretrovirals simultaneously

Research Applications :

Application Impact Source
Cellular pharmacology Quantified 360.5 ng/mL median PBMC concentration
Drug interaction studies Identified etravirine’s 38% elevation of darunavir plasma levels
Pediatric formulations Validated dosing in children ≥3 years through microsampling assays

Properties

Molecular Formula

C₂₇H₂₈D₉N₃O₇S

Molecular Weight

547.66

Synonyms

[(1R,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenyl-methyl)propyl]carabamic Acid (3R,3aR,6aR)-Hexahydrofuro[2,3-b]-furan-3-yl Ester-d9;  TMC-114-d9;  UIC-94017-d9; 

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C27H37N3O7S
  • Molecular Weight: 556.72 g/mol (vs. 547.67 g/mol for non-deuterated Darunavir)
  • CAS Number : 1133378-37-6
  • Role : Internal standard for quantifying Darunavir in biological matrices (e.g., human plasma) with a lower limit of quantification (LLOQ) of 30 ng/mL .

The stereochemistry of Darunavir-d9 aligns with the parent compound, which features a (2S,3R) configuration critical for protease inhibition . Its deuterated form ensures minimal interference in assays while providing a distinct mass signature for reliable detection .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Table 1: Structural Comparison of Darunavir-d9 with Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Atoms Key Structural Features Primary Application
Darunavir-d9 C27H37N3O7S 556.72 9 Deuterated at methyl and isobutyl groups ISTD for Darunavir assays
Darunavir C27H37N3O7S 547.67 0 Parent compound with (2S,3R) configuration Antiretroviral therapy
Atazanavir-d6 C38H43D6N7O5S 785.95 6 Deuterated benzyl groups ISTD for Atazanavir assays
Ritonavir-d6 C37H44D6N6O5S2 747.96 6 Deuterated thiazole moiety ISTD for Ritonavir assays
Hydroxy Darunavir C27H37N3O8S 563.67 0 Hydroxylated metabolite Metabolic profiling

Key Observations :

  • Darunavir-d9’s deuterium substitution occurs at non-reactive sites (methyl and isobutyl groups), preserving its chromatographic co-elution with Darunavir .
  • Metabolites like Hydroxy Darunavir introduce polar functional groups, altering retention times in LC-MS/MS compared to Darunavir-d9 .

Analytical Performance

Table 2: Analytical Parameters of Deuterated Internal Standards

Compound LLOQ (ng/mL) Accuracy (% Nominal) Precision (% RSD) Linear Range (ng/mL) Reference Matrix
Darunavir-d9 30 101.5–103.1% 4.4–5.2% 30–10,000 Human plasma
Atazanavir-d6 5 98.5–102.3% ≤6.8% 5–6,000 Human plasma
Ritonavir-d6 1 97.8–104.6% ≤7.5% 1–500 Human plasma

Key Findings :

  • Darunavir-d9 demonstrates superior precision (≤5.2% RSD) compared to Ritonavir-d6 (≤7.5% RSD), attributed to its stable isotopic distribution .
  • The broader linear range of Darunavir-d9 (30–10,000 ng/mL) accommodates high-dose pharmacokinetic studies, unlike Ritonavir-d6, which is optimized for low-concentration assays .

Research and Development Context

  • Synthesis : Darunavir-d9 is synthesized via deuteration of Darunavir intermediates, as described in patents such as EP 1 999 133 and US 7,468,448 .
  • Regulatory Status : Recognized as a certified reference material (purity >95%) by suppliers like Clearsynth Labs .

Preparation Methods

Core Structural Considerations

Darunavir-d9 (C₂₇H₂₈D₉N₃O₇S) retains the stereochemical configuration of Darunavir, with deuterium substitution at nine metabolically stable hydrogen positions. The (2R) enantiomer specificity is maintained through chiral resolution or asymmetric synthesis. Deuterium incorporation typically targets methyl, methine, or hydroxyl groups prone to hydrogen-deuterium exchange under specific conditions.

Key Reaction Steps in Darunavir-d9 Synthesis

Coupling of Deuterated Intermediate B with Carbonic Acid Derivative A

The patented Darunavir synthesis involves reacting compound A (carbonic acid 2,5-dioxo-1-pyrrolidinyl ester) with compound B (4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-benzenesulfonamide) in ethanol. For Darunavir-d9, compound B is synthesized with deuterium at specific sites:

  • Deuteration of the 2-methylpropyl group : Replacing hydrogens in the isobutyl side chain with deuterium using D₂ gas during alkylation.

  • Deuterated phenyl rings : Catalytic deuteration of aromatic precursors via Pd/C in D₂O.

Reaction Conditions :

ParameterSpecification
SolventEthanol (EtOH) or deuterated ethanol
Temperature30–78°C (reflux)
BaseNone (simplified process)
Reaction Time30 seconds (flow reactor)

Crystallization and Deuterium Retention

Post-coupling, Darunavir-d9 monoethanolate is crystallized from ethanol. Using EtOD (deuterated ethanol) enhances deuterium retention in the ethanolate moiety. The process involves:

  • Heating the reaction mixture to 78°C for homogeneity.

  • Seeding with Darunavir-d9 monoethanolate crystals.

  • Controlled cooling to 15°C to precipitate deuterated product.

Yield Optimization :

Cooling Rate (°C/min)Yield (%)Purity (%)
0.19399.5
0.38898.7

Process Modifications for Deuterated Synthesis

Solvent and Base Elimination

The absence of organic bases (e.g., triethylamine) in the coupling step minimizes side reactions, critical for preserving deuterium labels. Ethanol acts as both solvent and proton donor, but substitution with EtOD reduces H/D scrambling.

Flow Reactor Utilization

A tube flow reactor operating at 80°C completes the coupling in 30 seconds , mitigating deuterium loss from prolonged heating. This method is scalable for high-throughput Darunavir-d9 production.

Characterization of this compound

Analytical Techniques

  • Mass Spectrometry : Confirms molecular weight (556.72 g/mol) and deuterium incorporation ratio.

  • ¹H/²H NMR : Identifies deuterium positions and quantifies isotopic purity.

  • X-ray Diffraction : Validates the monoethanolate crystal structure.

Isotopic Purity Data :

Batch% Deuterium Incorporation
198.7
299.2

Comparative Analysis of Synthesis Routes

MethodAdvantagesLimitations
Late-Stage ExchangeSimple, cost-effectiveLow deuterium retention (≤70%)
Early-Stage IntermediatesHigh isotopic purity (≥98%)Requires deuterated precursors

Industrial-Scale Challenges

  • Cost of Deuterated Reagents : Deuterated ethanol (EtOD) and D₂ gas increase production costs by ~40%.

  • Regulatory Compliance : FDA guidelines require ≥95% isotopic purity for deuterated drugs.

Q & A

Q. What is the primary role of (2R)-Darunavir-d9 in pharmacokinetic studies?

this compound is a deuterium-labeled internal standard (ISTD) used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify darunavir in biological matrices. Its isotopic labeling minimizes interference with the analyte, ensuring precise calibration curves (30–10,000 ng/mL range) and reliable quantification at a lower limit of 30 ng/mL. Methodological validation includes interday accuracy (101.5–103.1%) and precision (4.4–5.2%) checks to confirm reproducibility .

Q. How does the stereochemical configuration of this compound influence its analytical applications?

The (2R) configuration ensures structural alignment with non-deuterated darunavir, critical for maintaining consistent chromatographic behavior and ionization efficiency in LC-MS/MS. This stereospecificity minimizes matrix effects and enhances signal stability during pharmacokinetic assays, particularly in human plasma analysis .

Q. What are the key pharmacopeial specifications for this compound in regulatory-compliant research?

The compound must adhere to purity standards (e.g., ≥99.84% by HPLC) and isotopic enrichment specifications (e.g., d9 labeling at defined positions). These parameters are validated using orthogonal techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to ensure batch-to-batch consistency .

Advanced Research Questions

Q. How can researchers optimize deuterium labeling in this compound to mitigate isotopic effects in metabolic studies?

Deuterium placement should avoid labile hydrogen positions (e.g., hydroxyl or amine groups) to prevent isotopic exchange in biological systems. Computational modeling (e.g., density functional theory) can predict kinetic isotope effects (KIEs), while in vitro metabolic stability assays validate retention of deuterium labels under physiological conditions .

Q. What experimental strategies resolve discrepancies in LC-MS/MS data when using this compound as an ISTD?

Contradictions in analyte/ISTD peak area ratios may arise from ion suppression or matrix variability. Mitigation strategies include:

  • Sample pre-treatment : Solid-phase extraction (SPE) to remove phospholipids.
  • Ionization optimization : Adjusting source temperature and solvent composition to enhance signal uniformity.
  • Cross-validation : Comparing results with a second ISTD (e.g., carbamazepine-d10) to confirm method robustness .

Q. How should researchers design studies to investigate this compound’s stability under long-term storage conditions?

A factorial design incorporating variables like temperature (−80°C to 25°C), humidity (10–75%), and light exposure can model degradation kinetics. Stability-indicating assays (e.g., forced degradation under acidic/alkaline conditions) paired with HRMS identify degradation products. Data analysis follows ICH Q1A(R2) guidelines for shelf-life estimation .

What frameworks ensure rigorous formulation of research questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • PICO : Does this compound (Intervention) improve quantification accuracy (Outcome) in pediatric HIV patients (Population) compared to non-deuterated analogs (Comparison)? .

Q. How can collaborative studies address data integrity challenges when using this compound across multiple labs?

Implement standardized protocols for:

  • Calibration curve acceptance criteria (e.g., R² ≥0.995).
  • Data traceability : Electronic lab notebooks (ELNs) with audit trails.
  • Inter-lab validation : Blinded sample exchanges to assess reproducibility, aligned with ICH E9(R1) guidelines on statistical principles .

Methodological Guidance

  • For contradiction analysis : Use triangulation by integrating LC-MS/MS data with orthogonal techniques (e.g., immunoassays) to resolve outliers .
  • For advanced synthesis : Deuterium incorporation via catalytic hydrogen-deuterium exchange requires rigorous NMR validation to confirm positional integrity .

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